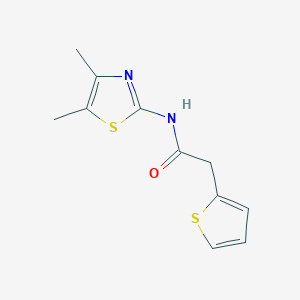
N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide, also known as MMB or MMB-2201, is a synthetic compound that belongs to the family of cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. MMB-2201 has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, inflammation, and neurological disorders.
Mécanisme D'action
N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. By activating the CB1 and CB2 receptors, N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 modulates the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 has been shown to have potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 is its potent agonist activity on the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 is its potential for abuse and dependence, which makes it a controlled substance in many countries.
Orientations Futures
There are several future directions for the study of N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 and its potential therapeutic applications. One of the areas of research is the development of novel analogs of N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 that have improved therapeutic properties and reduced potential for abuse and dependence. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 and its effects on various physiological processes. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 in humans for the treatment of various medical conditions.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 has been studied extensively for its potential therapeutic applications in various medical conditions, including chronic pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide-2201 has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-4-3-5-15(10-13)12-21(18,19)17-11-14-6-8-16(20-2)9-7-14/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNZUJIDYASUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(4-fluorobenzyl)thio]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4846406.png)
![6,8-dimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846411.png)

![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-chlorophenyl)benzamide](/img/structure/B4846420.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4846424.png)
![5-ethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-thiophenecarboxamide](/img/structure/B4846430.png)

![1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline](/img/structure/B4846449.png)
![3,4-dimethoxy-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4846452.png)
![1-methyl-5-[4-(methylthio)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4846467.png)
![N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4846486.png)
![N-(2-chlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4846497.png)

![6-methoxy-4-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4846508.png)